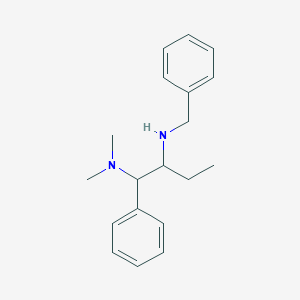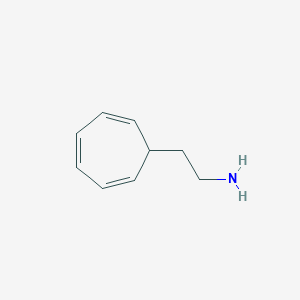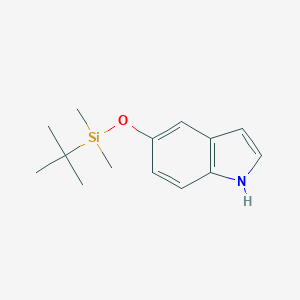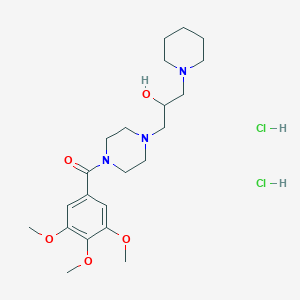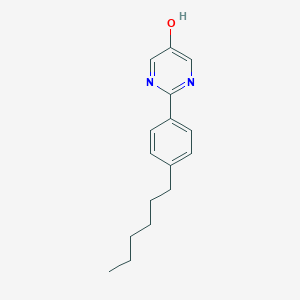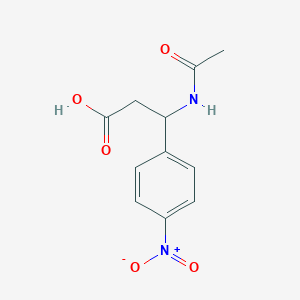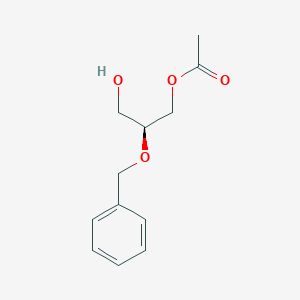
CARBAMIC ACID, METHYLNITROSO-, alpha-(ETHYLTHIO)-o-TOLYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester, commonly known as EPN, is a highly toxic organophosphate pesticide. It was first synthesized in the 1950s and was widely used in agriculture to control pests. However, due to its high toxicity, it has been banned in many countries. Despite its toxicity, EPN has been extensively studied for its potential applications in scientific research.
Mechanism of Action
EPN works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, which causes overstimulation of the nervous system. This overstimulation can lead to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
EPN has a variety of biochemical and physiological effects. It can cause respiratory depression, seizures, and cardiovascular collapse. It can also affect the gastrointestinal system, causing nausea, vomiting, and diarrhea. In addition, it can cause muscle weakness and paralysis.
Advantages and Limitations for Lab Experiments
EPN has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the nervous system. It is also relatively easy to synthesize and can be obtained in large quantities. However, its high toxicity makes it difficult to work with and requires strict safety precautions.
Future Directions
There are several future directions for the study of EPN. One area of research is the development of new pesticides that are less toxic than EPN. Another area of research is the development of new drugs that target the nervous system. Finally, there is ongoing research into the mechanism of action of EPN, which could lead to new insights into the functioning of the nervous system.
Conclusion:
In conclusion, EPN is a highly toxic organophosphate pesticide that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of acetylcholinesterase and has been used to study the nervous system. However, its high toxicity makes it difficult to work with and requires strict safety precautions. Despite its limitations, EPN remains an important tool for studying the nervous system and has potential applications in the development of new drugs and pesticides.
Synthesis Methods
EPN is typically synthesized by the reaction of o-tolyl isocyanate with methyl nitrite and ethyl mercaptan. The resulting compound is then esterified with carbamic acid to produce EPN. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
EPN has been used in scientific research as a tool to study the nervous system. It acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapses, resulting in overstimulation of the nervous system.
properties
CAS RN |
100836-62-2 |
|---|---|
Product Name |
CARBAMIC ACID, METHYLNITROSO-, alpha-(ETHYLTHIO)-o-TOLYL ESTER |
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-17-8-9-6-4-5-7-10(9)16-11(14)13(2)12-15/h4-7H,3,8H2,1-2H3 |
InChI Key |
SFMDFSSMVAMQHX-UHFFFAOYSA-N |
SMILES |
CCSCC1=CC=CC=C1OC(=O)N(C)N=O |
Canonical SMILES |
CCSCC1=CC=CC=C1OC(=O)N(C)N=O |
Other CAS RN |
100836-62-2 |
synonyms |
Methylnitrosocarbamic acid, alpha-(ethylthio)-o-tolyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



